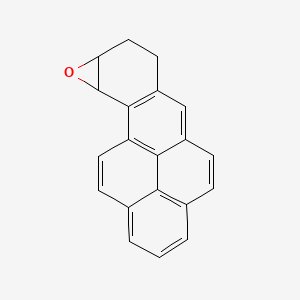
(+-)-7,8,8a,9a-Tetrahydrobenzo(10,11)chryseno(3,4-b)oxirene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(±)-7,8,8a,9a-Tetrahydrobenzo(10,11)chryseno(3,4-b)oxirene is a complex organic compound with the molecular formula C20H14O3 It is known for its intricate structure, which includes multiple fused rings and an oxirene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (±)-7,8,8a,9a-Tetrahydrobenzo(10,11)chryseno(3,4-b)oxirene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Core Structure: The initial step involves the construction of the polycyclic aromatic hydrocarbon core. This can be achieved through methods such as Diels-Alder reactions or Friedel-Crafts alkylation.
Introduction of the Oxirene Moiety: The oxirene ring is introduced through epoxidation reactions. Common reagents for this step include peracids like m-chloroperbenzoic acid (m-CPBA).
Final Purification: The final compound is purified using techniques such as column chromatography or recrystallization to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of (±)-7,8,8a,9a-Tetrahydrobenzo(10,11)chryseno(3,4-b)oxirene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(±)-7,8,8a,9a-Tetrahydrobenzo(10,11)chryseno(3,4-b)oxirene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the oxirene ring to a diol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine (Br2) or nucleophiles like sodium methoxide (NaOCH3) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxygenated derivatives, reduced forms, and substituted analogs of the original compound. These products can have different chemical and physical properties, making them useful for various applications.
Aplicaciones Científicas De Investigación
(±)-7,8,8a,9a-Tetrahydrobenzo(10,11)chryseno(3,4-b)oxirene has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying polycyclic aromatic hydrocarbons (PAHs) and their reactivity.
Biology: The compound is investigated for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of (±)-7,8,8a,9a-Tetrahydrobenzo(10,11)chryseno(3,4-b)oxirene involves its interaction with molecular targets and pathways in biological systems. The oxirene moiety can form covalent bonds with nucleophilic sites in DNA, leading to mutations and potential anticancer effects. Additionally, the compound can interact with enzymes and receptors, modulating their activity and influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Benzo(a)pyrene: A well-known PAH with similar structural features but lacking the oxirene moiety.
Chrysene: Another PAH with a simpler structure and different reactivity.
Dibenz[a,h]anthracene: A PAH with a similar number of fused rings but different functional groups.
Uniqueness
(±)-7,8,8a,9a-Tetrahydrobenzo(10,11)chryseno(3,4-b)oxirene is unique due to the presence of the oxirene ring, which imparts distinct chemical properties and reactivity
Propiedades
Número CAS |
64608-56-6 |
|---|---|
Fórmula molecular |
C20H14O |
Peso molecular |
270.3 g/mol |
Nombre IUPAC |
4-oxahexacyclo[11.6.2.02,8.03,5.010,20.017,21]henicosa-1(20),2(8),9,11,13(21),14,16,18-octaene |
InChI |
InChI=1S/C20H14O/c1-2-11-4-5-13-10-14-7-9-16-20(21-16)19(14)15-8-6-12(3-1)17(11)18(13)15/h1-6,8,10,16,20H,7,9H2 |
Clave InChI |
DUHHIDHETBMUJJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C3C1O3)C4=C5C(=C2)C=CC6=C5C(=CC=C6)C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















